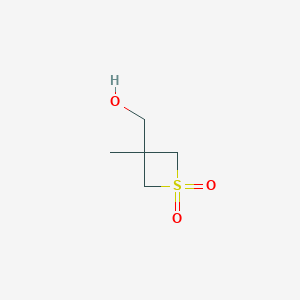

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

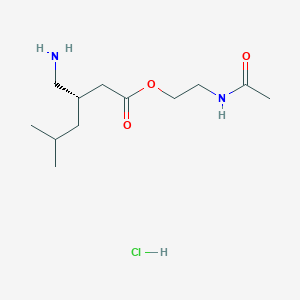

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide, commonly known as HMTD, is a highly explosive organic compound. It is a white crystalline solid that is soluble in water and is widely used in the field of explosives.

Applications De Recherche Scientifique

Oxidation and Derivative Formation

3-(Hydroxymethyl)-3-methylthietane 1,1-dioxide participates in diverse oxidation reactions. For instance, 3-Hydroxythietane readily oxidizes to produce 3-hydroxythietane-1-oxide and further reacts with chemicals like SOCl2 and phosgene to form various derivatives, including bis-2, 3-dichloropropyl disulfide and 3-thietyl-1, 1-dioxide N, N-dimethylcarbamate (Étlis & Trofimov, 1969). This demonstrates the compound's reactivity and its potential in synthesizing organosulfur compounds with varied functional groups.

Biosynthetic Applications

In biosynthesis, 3-methylthiopropanal (methional), closely related to the compound of interest, acts as a precursor for ethylene production, highlighting the role of sulfur-containing compounds in biological processes and organic synthesis (Pryor & Tang, 1978). Such findings point towards the exploration of this compound in biosynthetic pathways and its potential to serve as a precursor in the synthesis of biologically relevant molecules.

Electrochemical Sensing Applications

Research on poly(3-methylthiophene) for electrochemical sensing of 1-hydroxypyrene indicates the potential use of sulfur-containing compounds in enhancing the performance of electrochemical sensors. This suggests that derivatives of this compound could be explored for similar applications, taking advantage of their electronic properties (Shen et al., 2012).

Polymer Synthesis

The compound's derivatives find applications in polymer synthesis, where they can be used to introduce sulfur-containing segments into polymers, potentially altering the material's properties such as thermal stability, conductivity, and biodegradability. The exploration of CO2 copolymers from epoxides, with the compound potentially serving as a monomer, illustrates the relevance of sulfur-containing compounds in developing sustainable polymeric materials (Lu et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide have been found to act as positive allosteric modulators of ampa receptors .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Pharmacokinetics

Similar compounds such as meloxicam, a nonsteroidal anti-inflammatory drug (nsaid) of the oxicam class, which shows preferential inhibition of cyclooxygenase-2, has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Action Environment

The reactivity of similar compounds has been demonstrated in various cycloaddition reactions .

Propriétés

IUPAC Name |

(3-methyl-1,1-dioxothietan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2-6)3-9(7,8)4-5/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWCNIPDBULMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2838650.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)

![N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B2838656.png)

![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)

![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)